molecular formula C13H10FNO4 B2953476 Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate CAS No. 338761-76-5

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate

Cat. No.: B2953476
CAS No.: 338761-76-5
M. Wt: 263.224
InChI Key: UQFCIGFWPHFWOC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H10FNO4 and a molecular weight of 263.22. This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.

Scientific Research Applications

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with ethyl isoxazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The fluorine atom enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(2-fluorobenzoyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-2-18-13(17)11-9(7-19-15-11)12(16)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFCIGFWPHFWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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